molecular formula C15H8F3N5S B11057201 4-(6-[3-(Trifluoromethyl)phenyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine

4-(6-[3-(Trifluoromethyl)phenyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine

Cat. No.: B11057201
M. Wt: 347.3 g/mol
InChI Key: QPMJVVDPAFTDER-UHFFFAOYSA-N
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Description

3-(4-PYRIDYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-PYRIDYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a sydnone intermediate, followed by a photocycloaddition reaction with trifluoroacetonitrile . This method employs trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor and tolerates various functional groups to furnish the desired triazole product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-PYRIDYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized triazole derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-PYRIDYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-PYRIDYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-PYRIDYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of functional groups and its potential for diverse applications. Its trifluoromethyl and pyridyl groups contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H8F3N5S

Molecular Weight

347.3 g/mol

IUPAC Name

3-pyridin-4-yl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8F3N5S/c16-15(17,18)11-3-1-2-10(8-11)13-22-23-12(20-21-14(23)24-13)9-4-6-19-7-5-9/h1-8H

InChI Key

QPMJVVDPAFTDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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